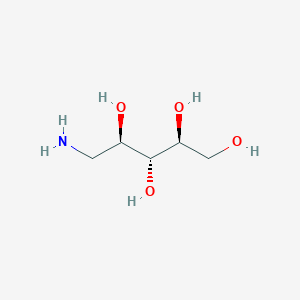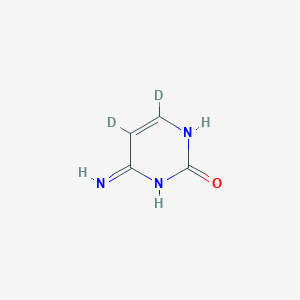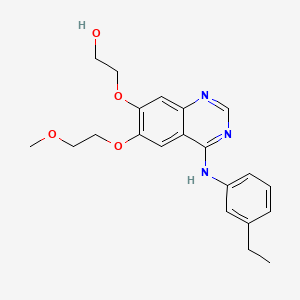
3-(2,4-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains both bipyridine and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of bipyridine derivatives with thiadiazole precursors. One common method involves the cyclization of appropriate bipyridine derivatives with thiadiazole-forming reagents under specific conditions. For example, the reaction can be carried out in the presence of ammonium acetate in refluxing acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the bipyridine or thiadiazole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions may introduce new functional groups onto the bipyridine or thiadiazole rings.
Scientific Research Applications
3-(2,4-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials, such as organic semiconductors and sensors.
Mechanism of Action
The mechanism of action of 3-(2,4-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or bind to DNA, thereby affecting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2’-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine
- 3-(2,3’-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine
- 3-(4,4’-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine
Uniqueness
3-(2,4-Bipyridin-6-yl)-1,2,4-thiadiazol-5-amine is unique due to the specific positioning of the bipyridine and thiadiazole moieties, which can influence its chemical reactivity and biological activity. This unique structure can result in distinct properties and applications compared to other similar compounds .
Properties
Molecular Formula |
C12H9N5S |
|---|---|
Molecular Weight |
255.30 g/mol |
IUPAC Name |
3-(6-pyridin-4-ylpyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C12H9N5S/c13-12-16-11(17-18-12)10-3-1-2-9(15-10)8-4-6-14-7-5-8/h1-7H,(H2,13,16,17) |
InChI Key |
VNIGDNFRRPEEAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=NSC(=N2)N)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt](/img/structure/B13856459.png)


